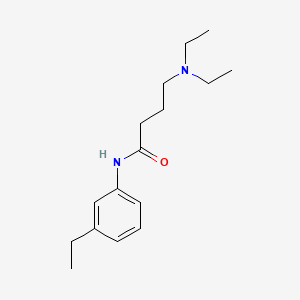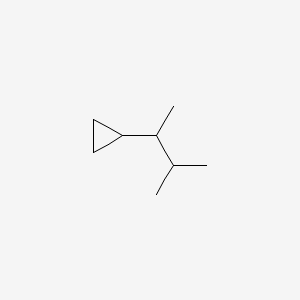
Allopregnane-3beta,17alpha,21-triol-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allopregnane-3beta,17alpha,21-triol-20-one is a steroid compound with the molecular formula C25H38O6. It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules. This compound is known for its presence in the adrenal cortex and its involvement in various biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,17alpha,21-triol-20-one can be synthesized through several methods. One common approach involves the reduction of allopregnane-17alpha,21-diol-3,11,20-trione. Another method includes the conversion from 5alpha-pregnan-3beta-ol-11,20-dione . These reactions typically require specific conditions such as the use of reducing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Allopregnane-3beta,17alpha,21-triol-20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can further modify the steroid nucleus, often using reagents like sodium borohydride.
Substitution: Functional groups on the steroid nucleus can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce various hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Allopregnane-3beta,17alpha,21-triol-20-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Research explores its potential therapeutic uses, including its effects on hormone regulation and potential anti-inflammatory properties.
Industry: It is used in the production of steroid-based pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Allopregnane-3beta,17alpha,21-triol-20-one involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, influencing gene expression and cellular activity. The compound’s effects are mediated through its interaction with enzymes involved in steroid metabolism, affecting the synthesis and breakdown of other steroid hormones.
Comparación Con Compuestos Similares
Similar Compounds
Allopregnane-3beta,17alpha,21-triol-11,20-dione: Another steroid with similar structural features but different functional groups.
Allopregnane-3beta,7alpha,11alpha-triol-20-one: A compound with variations in hydroxyl group positions.
Uniqueness
Allopregnane-3beta,17alpha,21-triol-20-one is unique due to its specific hydroxylation pattern and its role in the adrenal cortex. This distinct structure allows it to participate in unique biochemical pathways and exhibit specific biological activities that differentiate it from other similar steroids.
Propiedades
Número CAS |
516-47-2 |
|---|---|
Fórmula molecular |
C21H34O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1-[(3S,5S,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15+,16-,17-,19-,20-,21-/m0/s1 |
Clave InChI |
UPTAPIKFKZGAGM-NWIHUDFTSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)







